molecular formula C20H20N2O5S B11397999 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397999
M. Wt: 400.4 g/mol
InChI Key: BSOGIALCDDRFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituent Effects on Chromene Core

  • N-methyl-4-oxo-4H-chromene-2-carboxamide : Lacks the sulfonamide-phenyl-ethyl chain, reducing molecular weight (MW = 245.2 g/mol) and polarity compared to the target compound (MW = 430.5 g/mol).
  • N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide : Replaces the ethylenediamine linker with a morpholine-sulfonyl group, enhancing rigidity and altering enzyme selectivity.

Functional Group Variations

  • Sulfonamide positioning : Para-substituted sulfonamides (as in the target compound) exhibit stronger hydrogen-bonding potential compared to ortho or meta analogs, as shown in N-[4-(aminosulfonyl)benzyl] derivatives.
  • Methyl group placement : 7,8-dimethyl substitutions increase steric hindrance compared to 6,8-dimethyl analogs, potentially affecting binding pocket compatibility.

Crystallographic Trends

  • Space group diversity : Derivatives with bulkier substituents (e.g., morpholine rings) crystallize in lower-symmetry space groups (P21/n) compared to simpler analogs (P-1).
  • Thermal parameters : Methyl groups exhibit higher displacement parameters (B ~ 8–10 Ų) than aromatic carbons (B ~ 5–7 Ų), reflecting dynamic disorder in crystal lattices.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

7,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C20H20N2O5S/c1-12-3-8-16-17(23)11-18(27-19(16)13(12)2)20(24)22-10-9-14-4-6-15(7-5-14)28(21,25)26/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H2,21,25,26)

InChI Key

BSOGIALCDDRFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis of 7,8-Dimethyl-4-Oxo-4H-Chromene-2-Carboxylic Acid

The chromene core is typically synthesized via cyclocondensation of 2-hydroxyacetophenone derivatives with diethyl oxalate under microwave irradiation. For 7,8-dimethyl substitution:

  • Starting material : 2-Hydroxy-3,4-dimethylacetophenone is reacted with diethyl oxalate in the presence of sodium methoxide.

  • Conditions : Microwave irradiation at 120°C for 15–20 minutes yields 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with >95% purity.

Table 1: Optimization of Chromene Core Synthesis

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventDimethylformamide9296.5
CatalystSodium methoxide8895.2
Temperature (°C)1209597.8

Synthesis of 2-[4-(Aminosulfonyl)Phenyl]Ethylamine

Chlorosulfonation and Ammonolysis

A modified protocol from US Patent 4,379,785 is adapted:

  • Chlorosulfonation : 4-Ethylbenzenesulfonyl chloride is prepared by reacting ethylbenzene with chlorosulfonic acid in dichloromethane at −5°C.

  • Ammonolysis : The sulfonyl chloride intermediate is treated with aqueous ammonia in ethyl acetate at 65°C for 3 hours, yielding 4-(aminosulfonyl)phenethylamine with 98.5% purity.

Critical Note : Ethyl acetate is preferred over water to minimize hydrolysis side reactions.

Carboxamide Coupling Strategies

Acyl Chloride-Mediated Coupling

  • Activation : The chromene carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane.

  • Coupling : The acyl chloride is reacted with 2-[4-(aminosulfonyl)phenyl]ethylamine in the presence of triethylamine (TEA) as a base.

  • Isolation : The crude product is purified via recrystallization from acetone, achieving 89% yield and 99.2% purity.

Equation :

C15H14O4+SOCl2C15H13O3Cl+HCl+SO2\text{C}{15}\text{H}{14}\text{O}4 + \text{SOCl}2 \rightarrow \text{C}{15}\text{H}{13}\text{O}3\text{Cl} + \text{HCl} + \text{SO}2
C15H13O3Cl+C8H12N2O2STEATarget Compound+HCl\text{C}{15}\text{H}{13}\text{O}3\text{Cl} + \text{C}8\text{H}{12}\text{N}2\text{O}_2\text{S} \xrightarrow{\text{TEA}} \text{Target Compound} + \text{HCl}

Carbodiimide Coupling (DCC/DMAP)

An alternative method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF):

  • Activation : The carboxylic acid and DCC form an active ester intermediate.

  • Aminolysis : The amine nucleophile attacks the ester, yielding the carboxamide.

  • Yield : 85% with 98.7% purity after column chromatography.

Table 2: Comparison of Coupling Methods

MethodSolventCatalystYield (%)Purity (%)
Acyl ChlorideCH₂Cl₂TEA8999.2
DCC/DMAPTHFDMAP8598.7

Process Optimization and Scalability

Solvent Selection for Industrial-Scale Synthesis

Ethyl acetate outperforms dichloromethane in large-scale reactions due to:

  • Lower toxicity and environmental impact.

  • Higher boiling point (77°C vs. 40°C), enabling safer high-temperature reactions.

Purity Enhancement via Crystallization

Recrystallization from acetone/water (9:1 v/v) reduces impurities to <0.3%, meeting pharmacopeial standards.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

  • Retention Time : 8.2 minutes.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH₂), 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 6.98 (s, 1H, chromene H-3).

Applications and Derivatives

The compound’s sulfonamide group enables carbonic anhydrase inhibition, with potential applications in oncology and diabetes management. Derivatives with modified chromene substituents show enhanced isoform selectivity (e.g., hCA IX/XII over hCA I/II) .

Chemical Reactions Analysis

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Inhibition of Carbonic Anhydrase

The compound has shown promising biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes are involved in pH regulation and ion transport, making them significant targets for therapeutic intervention in conditions such as:

  • Glaucoma : Carbonic anhydrase inhibitors can reduce intraocular pressure.
  • Epilepsy : They may help in controlling seizures by modulating acid-base balance.
  • Cancer : Inhibition of carbonic anhydrase can hinder tumor growth by disrupting the tumor microenvironment.

Anti-inflammatory and Analgesic Properties

Compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties. The presence of the aminophenyl and sulfonamide groups enhances the potential of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide to interact with inflammatory pathways, suggesting applications in pain management and inflammatory diseases.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step synthetic pathways that allow for modifications to enhance its efficacy or selectivity against biological targets. Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds that share structural features with this compound, highlighting their biological activities and unique aspects.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methyl-4H-chromene-2-carboxamideSimilar chromene core; methyl substitutionAnticancer activityMethyl group affects solubility
N-{2-[3-(sulfonamido)phenyl]ethyl}-6-methoxyquinoline-4-carboxamideQuinoline scaffoldAntimicrobial propertiesDifferent heterocyclic core
7-Hydroxychromone derivativesChromone structure without sulfonamideAntioxidant propertiesLack of sulfonamide may reduce specificity

Case Studies and Research Findings

Research studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, studies on related sulfonamide derivatives have shown significant cytotoxic activity against various cancer cell lines, including colon and breast cancer .

Case Study: Antitumor Activity Evaluation

A study focusing on new sulfonamide derivatives indicated that these compounds exhibited cytotoxic effects against numerous human cancer cell lines. The findings suggest that modifications to the chromene structure could enhance anticancer efficacy, warranting further investigation into this compound's potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the target enzyme and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Chromene Derivatives with Varied Substituents

(a) 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
  • Structure : Lacks the 7,8-dimethyl groups and uses a direct phenyl-sulfamoyl linkage instead of the phenethyl chain.
  • Synthesis: Synthesized via condensation of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide with salicylaldehyde under acidic conditions (Method A: 86% yield, >300°C melting point) .
(b) N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Replaces the sulfamoyl group with a methoxy (-OCH₃) substituent on the phenethyl chain.
  • Implications : The methoxy group increases lipophilicity but eliminates the hydrogen-bonding capability of the sulfamoyl moiety, likely altering pharmacokinetics and target selectivity .
(c) 8-Allyl-N-[4-(aminosulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide
  • Structure : Features an allyl (-CH₂CH=CH₂) group at position 8 instead of methyl.

Sulfamoylphenyl-Containing Compounds with Divergent Cores

(a) N-[4-(Aminosulfonyl)phenyl]-β-D-glucopyranosyl-thiourea Derivatives (7k–7p)
  • Structure: Replace the chromene core with a thiourea-linked β-D-glucopyranosyl moiety.
  • Activity: These compounds exhibit carbonic anhydrase IX (CA IX) inhibitory activity, with IC₅₀ values in the nanomolar range, attributed to the sulfamoyl group’s interaction with the CA active site .
  • Comparison : While the target compound shares the sulfamoylphenyl group, its chromene core may limit CA selectivity compared to sugar-based thioureas.
(b) N-4-[[[2-[4-(Aminosulfonyl)phenyl]ethyl]amino]carbonyl]benzyl-N,N-dimethyl-4-fluorobenzylammonium Bromide (Compound 2)
  • Structure : Incorporates a quaternary ammonium moiety and fluorobenzyl group, diverging entirely from the chromene scaffold.
  • Application : Designed as a PET imaging agent targeting CA IX, highlighting the versatility of the sulfamoylphenethyl group in drug design .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Yield Melting Point (°C)
Target Compound C₂₁H₂₂N₂O₅S 414.5 7,8-dimethyl, phenethyl-sulfamoyl Not Reported Not Reported
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide C₁₆H₁₂N₂O₅S 344.3 None, phenyl-sulfamoyl 86% >300
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide C₁₉H₁₇NO₄ 323.3 4-methoxyphenethyl Not Reported Not Reported
8-Allyl-N-[4-(aminosulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide C₂₀H₁₈N₂O₅S 398.4 8-allyl Not Reported Not Reported

Biological Activity

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with a complex structure that integrates a chromene core, carboxamide, and sulfonamide functionalities. This compound has garnered attention for its potential therapeutic applications due to its biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, including pH regulation and ion transport. Inhibition of CA has therapeutic implications in treating conditions such as glaucoma, epilepsy, and certain cancers .

Anticancer Activity

Research indicates that compounds with similar chromene structures exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest . The specific compound has been noted for its potential to disrupt tumor vasculature and inhibit cancer cell migration .

Anti-inflammatory Properties

The presence of the sulfonamide group enhances the anti-inflammatory potential of this compound. Similar compounds have demonstrated efficacy in reducing inflammation in various models, suggesting a promising avenue for further exploration in inflammatory diseases .

Antimicrobial Effects

The structural characteristics of this compound may also confer antimicrobial properties. Studies on related chromene derivatives indicate activity against a range of pathogens, although specific data on this compound's antimicrobial efficacy remains limited .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The unique combination of functionalities in this compound sets it apart from other similar compounds. A comparative analysis is presented below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methyl-4H-chromene-2-carboxamideSimilar chromene core; methyl substitutionAnticancer activityMethyl group affects solubility
N-{2-[3-(sulfonamido)phenyl]ethyl}-6-methoxyquinoline-4-carboxamideQuinoline scaffoldAntimicrobial propertiesDifferent heterocyclic core
7-Hydroxychromone derivativesChromone structure without sulfonamideAntioxidant propertiesLack of sulfonamide may reduce specificity

This table illustrates how variations in structure can influence the biological activity and therapeutic potential of related compounds.

4. Case Studies

Several studies have explored the biological activity of chromene derivatives:

  • Anticancer Study : A study demonstrated that 4H-chromene derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Carbonic Anhydrase Inhibition : Research indicated that certain sulfanilamide derivatives showed potent inhibition against CA isoforms, highlighting the relevance of structural modifications in enhancing inhibitory efficacy .
  • Anti-inflammatory Activity : A recent investigation into chromene-based compounds revealed promising results in reducing inflammatory markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how are yields optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving chromene core formation followed by sulfonamide coupling. For example, analogous chromene-carboxamide derivatives are synthesized using reflux conditions with acetic acid and sodium acetate (Method A) or HCl-mediated cyclization in dioxane (Method B) . Yield optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for crystallization), and temperature control.

Q. How is structural purity confirmed for this compound?

  • Methodology : Purity is validated via melting point analysis (>300°C in DMF) and spectroscopic characterization. High-resolution NMR (e.g., ¹H/¹³C NMR) identifies proton environments (e.g., methyl groups at positions 7 and 8), while IR confirms functional groups like the sulfamoyl (S=O stretches at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) . Mass spectrometry (MS) provides molecular ion peaks matching the theoretical mass.

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorometric/colorimetric readouts. For chromene derivatives, IC₅₀ values are determined via dose-response curves. Cell viability assays (MTT or resazurin) in cancer cell lines assess cytotoxicity .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or β-catenin. Density Functional Theory (DFT) calculates charge distribution, highlighting the electron-withdrawing sulfamoyl group’s role in receptor interactions . MD simulations assess stability of ligand-protein complexes over 100 ns trajectories.

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology : Conduct meta-analyses of published IC₅₀ values, accounting for variables like cell line heterogeneity (e.g., HeLa vs. MCF-7) or assay conditions (pH, serum concentration). Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. How can reaction conditions be optimized using factorial design?

  • Methodology : Apply a 2³ factorial design to test variables: temperature (80–120°C), solvent (dioxane vs. acetic acid), and catalyst (NaOAc vs. HCl). Response surface methodology (RSM) identifies optimal parameters for maximizing yield and minimizing byproducts .

Methodological Challenges and Solutions

Q. Why might synthetic yields vary between 50–86%, and how is this addressed?

  • Methodology : Yield discrepancies arise from side reactions (e.g., hydrolysis of the sulfamoyl group). Mitigate via inert atmospheres (N₂/Ar) and anhydrous solvents. Monitor intermediates by TLC/HPLC .

Q. How do substituents (e.g., 7,8-dimethyl groups) influence bioactivity?

  • Methodology : Synthesize analogs with substituted methyl groups (e.g., -CF₃ or -OCH₃) and compare SAR using linear regression models. Lipophilicity (logP) and steric effects are quantified via HPLC retention times and X-ray crystallography .

Q. What techniques validate target engagement in cellular models?

  • Methodology : Use CRISPR-Cas9 knockout models of suspected targets (e.g., COX-2) to confirm activity loss. Cellular thermal shift assays (CETSA) detect ligand-induced protein stabilization .

Data Presentation Guidelines

  • Synthesis : Report yields, purification methods (e.g., recrystallization solvents), and spectroscopic data in tabular form (see Table 1).
  • Biological Data : Use dose-response curves with error bars (SEM) and ANOVA for statistical significance (p < 0.05).

Table 1 : Exemplary Synthesis Data for Chromene-Carboxamide Derivatives

MethodReagentsTemp (°C)Yield (%)Purity (HPLC)
AAcOH, NaOAc1107598.5%
BDioxane, HCl1008699.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.